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Bicyclo[2.2.2]oct-5-ene-2,3-

dicarboxylic anhydride

Cat. No.: B2684021 Get Quote

An In-Depth Technical Guide to the Physical Properties of endo-Bicyclo[2.2.2]oct-5-ene-2,3-
dicarboxylic Anhydride

Introduction
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a bridged alicyclic compound

that serves as a valuable building block in organic synthesis, polymer science, and materials

chemistry. Its rigid, three-dimensional structure is frequently incorporated into polymer

backbones to enhance thermal stability, solubility, and mechanical properties. The predictable

reactivity of the anhydride group and the double bond makes it a versatile precursor for a wide

range of chemical transformations, including polymerization, esterification, and addition

reactions.

This guide provides an in-depth exploration of the core physical properties of endo-

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, offering researchers, scientists, and

drug development professionals a consolidated resource of technical data and field-proven

methodologies. The focus of this document is the endo stereoisomer, which is the kinetically

favored product of the Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride

and is the most commercially prevalent form.
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The fundamental physicochemical properties of a compound are critical for its handling,

storage, and application in experimental workflows. These properties are summarized in the

table below.

Property Value Source(s)

Chemical Formula C₁₀H₁₀O₃ [1][2][3]

Molecular Weight 178.18 g/mol [2][3]

Appearance
White to off-white powder or

crystalline solid

Melting Point 144-147 °C

CAS Number 24327-08-0 (endo-isomer) [3][4]

IUPAC Name

(1S,2R,6S,7R)-4-

oxatricyclo[5.2.2.0²,⁶]undec-8-

ene-3,5-dione

[3]

The defined melting point range of 144-147 °C is indicative of a substance with high purity.

Impurities typically lead to a depression and broadening of the melting point range. The

compound is stable under normal laboratory conditions but is sensitive to moisture due to the

reactivity of the anhydride group, which can hydrolyze to the corresponding dicarboxylic acid.

Therefore, it should be stored in a cool, dry place under an inert atmosphere.

Methodology: Melting Point Determination
Accurate melting point determination is essential for verifying purity. The capillary method is the

most common and pharmacopeia-accepted technique.[5][6]

Protocol:

Sample Preparation: Ensure the compound is thoroughly dry, ideally by drying in a vacuum

desiccator for several hours.[5] The sample must be a fine, homogeneous powder to ensure

uniform heat transfer.
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Capillary Loading: Tap the open end of a capillary tube into a small mound of the powder.

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack

the sample into the closed end.[7] The packed sample height should be 2.5-3.5 mm.[5]

Measurement:

Place the loaded capillary into the heating block of a calibrated melting point apparatus.[8]

Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point.

Allow the apparatus to cool.

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below

the approximate melting point.[7]

Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal

equilibrium between the sample, thermometer, and heating block, ensuring accuracy.[8]

Data Recording: Record the temperature at which the first droplet of liquid appears (onset)

and the temperature at which the last solid crystal melts (clear point). A pure sample should

exhibit a sharp melting range of 1-2 °C.

Sample Preparation Capillary Loading Measurement
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Caption: Workflow for Melting Point Determination.

Solubility Profile
The solubility of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is governed by the

interplay between its nonpolar bicyclic framework and the polar anhydride functional group.

While comprehensive quantitative data is not widely published, qualitative solubility can be
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predicted and tested. A Safety Data Sheet for the compound indicates solubility in acetone.[9]

Furthermore, polymers derived from the related bicyclo[2.2.2]octene dianhydride show high

solubility in aprotic polar organic solvents, suggesting the parent anhydride would also be

soluble in these.[10]

Solvent Class Example Solvents Expected Solubility Rationale

Aprotic Polar

Acetone, DMSO,

DMF, THF, Ethyl

Acetate

Soluble

The polar anhydride

group interacts

favorably with these

solvents.

Chlorinated
Dichloromethane,

Chloroform
Soluble

Good balance of

polarity to dissolve the

entire molecule.

Nonpolar Hexanes, Toluene
Sparingly Soluble to

Insoluble

The nonpolar solvent

cannot effectively

solvate the polar

anhydride group.

Protic Polar
Water, Methanol,

Ethanol
Insoluble; Reacts

Insoluble in water.

Reacts slowly with

water (hydrolysis) and

alcohols (alcoholysis),

especially with heating

or catalysis.

Methodology: Qualitative Solubility Determination
This protocol provides a systematic approach to determining the solubility of the compound in

various laboratory solvents.[11][12][13]

Protocol:

Preparation: Dispense approximately 25 mg of the anhydride into a series of clean, dry test

tubes.

Solvent Addition: To each tube, add 0.75 mL of a single test solvent in 0.25 mL portions.
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Mixing: After each addition, vigorously shake or vortex the tube for at least 30-60 seconds to

facilitate dissolution.[11][13]

Observation: Visually inspect the solution. The compound is considered "soluble" if the

solution is completely clear with no visible solid particles. It is "sparingly soluble" if some

solid remains, and "insoluble" if the vast majority of the solid does not dissolve.

Classification: Systematically test solvents from different classes (e.g., chlorinated, aprotic

polar, nonpolar) to build a comprehensive solubility profile. The choice of solvent is critical;

for instance, using reactive protic solvents should be done with the understanding that a

chemical transformation may occur rather than simple dissolution.

Start: 25 mg of Anhydride

Add 0.75 mL Solvent
(in 3 portions)

Vortex/Shake
(30-60 seconds)

Observe Solution

Soluble (Clear)

 No visible particles 

Insoluble/Sparingly Soluble

 Solid remains 

Click to download full resolution via product page

Caption: Protocol for Qualitative Solubility Testing.
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Spectroscopic and Spectrometric Analysis
Spectroscopic analysis is indispensable for structural verification and quality control.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most

prominent features in the IR spectrum of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
are the strong carbonyl (C=O) stretching vibrations of the anhydride group.

Expected Absorption Bands:

~1850 cm⁻¹ and ~1780 cm⁻¹: Two distinct, strong absorption bands characteristic of a cyclic

anhydride. These correspond to the symmetric and asymmetric C=O stretching modes,

respectively. The presence of both peaks is a definitive indicator of the anhydride

functionality.

~3050 cm⁻¹: C-H stretch for the sp² hybridized carbons of the double bond.

~1640 cm⁻¹: C=C stretching vibration of the alkene. This peak may be weak.

~1220 cm⁻¹: C-O-C stretching of the anhydride group.

Methodology: Acquiring an IR Spectrum (Thin Solid Film)

The thin solid film method is rapid, avoids interference from mulling agents like Nujol, and is

suitable for most solid organic compounds.[14][15]

Protocol:

Solution Preparation: Dissolve 5-10 mg of the anhydride in a few drops of a volatile solvent

(e.g., acetone or dichloromethane) in a small vial.[15]

Film Casting: Place a single drop of this solution onto the surface of a clean, dry salt plate

(e.g., KBr or NaCl).[14][16]

Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of

the solid compound on the plate. If the resulting spectrum is too weak, another drop of the
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solution can be added and evaporated.[14]

Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the

spectrum. A background scan of the empty salt plate should be taken first.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. A ¹H NMR spectrum is available from TCI Chemicals.[17]

Expected ¹H NMR Signals (in CDCl₃):

~6.2-6.4 ppm: Multiplet, 2H. These are the olefinic protons (H-5, H-6) on the double bond.

~3.4-3.6 ppm: Multiplet, 2H. Protons adjacent to the anhydride carbonyls (H-2, H-3).

~3.1-3.3 ppm: Multiplet, 2H. The bridgehead protons (H-1, H-4).

~1.4-1.8 ppm: Multiplet, 4H. The four protons of the ethano bridges (H-7, H-8).

Expected ¹³C NMR Signals (in CDCl₃):

~170-175 ppm: Carbonyl carbons of the anhydride.

~132-135 ppm: Olefinic carbons.

~45-50 ppm: Carbons adjacent to the anhydride (C-2, C-3).

~30-35 ppm: Bridgehead carbons (C-1, C-4).

~20-25 ppm: Ethano bridge carbons (C-7, C-8).

Methodology: NMR Sample Preparation

Proper sample preparation is paramount for obtaining a high-resolution NMR spectrum.

Protocol:

Sample Weighing: Accurately weigh 10-25 mg of the anhydride for ¹H NMR.[18][19]
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Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d

(CDCl₃) is a common and effective choice for this compound.[20][21] Add approximately 0.6-

0.75 mL of the solvent to the sample in a clean vial.[19][20]

Dissolution & Transfer: Ensure the solid is completely dissolved. If any particulate matter

remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into

a clean, dry NMR tube.[20] This prevents peak broadening caused by suspended solids.[18]

Acquisition: Place the capped NMR tube in the spectrometer. The experiment involves

locking onto the deuterium signal of the solvent, tuning the probe, shimming the magnetic

field to optimize homogeneity, and acquiring the data.[19]

Sample Preparation Data Acquisition Data Processing

Weigh Sample
(10-25 mg)

Dissolve in CDCl3
(0.7 mL) Filter into NMR Tube Insert into Spectrometer Lock Shim Tune Acquire FID Fourier Transform Phase Correction Integration

Click to download full resolution via product page

Caption: General Workflow for NMR Spectroscopy.

Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of the compound. For Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (MW = 178.18),

the molecular ion peak [M]⁺ should be observed at m/z = 178.

Expected Fragmentation: A characteristic fragmentation pathway for this molecule under

electron ionization (EI) is a retro-Diels-Alder reaction. This would result in the loss of 1,3-

cyclohexadiene (C₆H₈, MW = 80), leading to a prominent peak corresponding to maleic

anhydride (C₄H₂O₃, MW = 98) at m/z = 98. Other fragments corresponding to the loss of CO

and CO₂ from the anhydride moiety are also possible.

Crystallographic Data
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The solid-state structure of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has

been determined by single-crystal X-ray diffraction. This technique provides the precise

arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and

stereochemistry. The data for the endo-isomer is available from the Cambridge

Crystallographic Data Centre (CCDC), providing definitive proof of its three-dimensional

structure.[3]

Significance:

Structural Verification: Unambiguously confirms the endo stereochemistry of the anhydride

ring relative to the double bond.

Conformational Analysis: Reveals the boat-like conformation of the six-membered rings

within the bicyclic system.

Intermolecular Forces: Elucidates how the molecules pack in the solid state, which is

governed by van der Waals forces and potential weak C-H···O interactions.

Methodology: Single-Crystal X-ray Diffraction Overview
Obtaining a crystal structure is a multi-step process that begins with growing a high-quality

single crystal.[22][23]

Workflow:

Crystallization: The most critical and often challenging step is to grow a diffraction-quality

crystal (typically >0.1 mm in all dimensions) with a regular internal structure and no

significant defects.[22] This is usually achieved by slow evaporation of a saturated solution or

by vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The crystal is rotated, and the intensities and positions of the

thousands of diffracted X-ray reflections are recorded.[22]

Structure Solution: The diffraction data (amplitudes) are processed, but the phase

information is lost. The "phase problem" is solved using computational methods (direct

methods for small molecules) to generate an initial electron density map.[23]
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Model Building and Refinement: An atomic model is built into the electron density map. This

model is then computationally refined to achieve the best possible fit with the experimental

diffraction data, resulting in the final, highly precise molecular structure.[23]

Purified Compound

Grow Single Crystal
(e.g., Slow Evaporation)

Mount Crystal on
Diffractometer

Collect Diffraction Data
(X-ray Source)

Solve Phase Problem
(Generate Electron Density Map)

Build & Refine
Atomic Model

Final Crystal Structure

Click to download full resolution via product page

Caption: High-Level Workflow for X-Ray Crystallography.
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Conclusion
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a well-defined crystalline solid

with a distinct set of physical properties that are crucial for its successful application in research

and development. Its melting point provides a reliable indicator of purity, while its solubility

profile dictates the appropriate solvents for reactions and purifications. The compound's

spectroscopic signatures—particularly the dual carbonyl peaks in the IR and the characteristic

olefinic and bridgehead signals in the NMR—serve as definitive tools for structural

confirmation. This guide has consolidated these key physical properties and provided

standardized, field-tested protocols to empower researchers in their experimental design and

execution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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